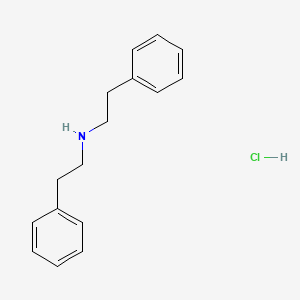

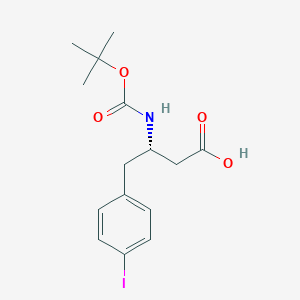

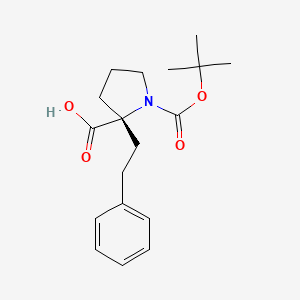

![molecular formula C11H15NO4S B1332922 3-[(Tert-butylamino)sulfonyl]benzoic acid CAS No. 222409-98-5](/img/structure/B1332922.png)

3-[(Tert-butylamino)sulfonyl]benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

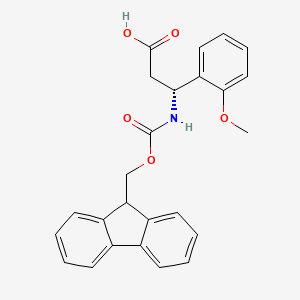

3-[(Tert-butylamino)sulfonyl]benzoic acid is a compound that is not directly described in the provided papers. However, the papers do discuss related compounds that can provide insight into the chemical behavior and properties of similar structures. For instance, tert-butyl groups are mentioned in the context of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, which are used as building blocks in organic synthesis . Additionally, the tert-butylsulfonyl moiety is referenced in the context of chiral building blocks for renin inhibitors . These references suggest that tert-butylsulfonyl groups are significant in medicinal chemistry and organic synthesis.

Synthesis Analysis

The synthesis of related compounds involves the use of tert-butyl groups and sulfonyl functionalities. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates are prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid . Another synthesis route is the enantioselective hydrogenation of (Z)-2-(tert-butylsulfonylmethyl)-3-phenyl-2-propenoic acid using Ru-BINAP complexes . These methods indicate that tert-butylsulfonyl compounds can be synthesized through various organic reactions, potentially including the use of protecting groups and enantioselective catalysis.

Molecular Structure Analysis

The molecular structure of related compounds shows interactions between sulfonyl groups and other parts of the molecule. For instance, the sulfonyl moiety in tert-butyl 2-chlorosulfonyl-1,3,4-thiadiazole-5-carbamate presents a distorted arrangement around the sulfur atom, indicating strong interactions with the thiadiazole ring . This suggests that in 3-[(Tert-butylamino)sulfonyl]benzoic acid, the sulfonyl group may also engage in significant interactions that affect the overall molecular conformation.

Chemical Reactions Analysis

The chemical reactivity of tert-butylsulfonyl compounds is highlighted in the synthesis and cathodic cleavage of substituted benzenesulfonamides and the corresponding tert-butyl sulfonylcarbamates . These reactions involve electrochemical cleavage and are influenced by the electronic properties of the substituents. The presence of a tert-butylsulfonyl group in a molecule can affect its reactivity, as seen in the facilitated cleavage of sulfonylcarbamates compared to sulfonamides .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butylsulfonyl compounds can be inferred from studies on similar structures. For example, the crystallography and magnetism of 3-(N-tert-butyl-N-aminoxyl)benzoic acid reveal antiferromagnetic behavior and phase changes at low temperatures . Additionally, the vibrational, UV, NMR, and other spectroscopic analyses of 3,5-di-tert-butyl-4-hydroxybenzoic acid provide insights into the electronic structure and molecular interactions . These studies suggest that tert-butylsulfonyl compounds may exhibit unique physical properties and reactivity patterns that can be characterized using various spectroscopic techniques.

Scientific Research Applications

1. Chemical Synthesis and Reactivity

3-[(Tert-butylamino)sulfonyl]benzoic acid and its derivatives are utilized in various chemical synthesis processes. For example, tert-Butyl Hydroperoxide (TBHP)-Initiated Vicinal Sulfonamination of Alkynes, a radical annulation process, uses similar sulfinic acids to synthesize bioactive compounds (Chen, Meng, Han, & Han, 2016). Another study discusses the synthesis of tert-butyl esters of 3-(dihydroxybenzoyloxy)methyl- and 3-(diacetoxybenzoyloxy)methyl-7α-chlorocephalosporanic acid sulfones, highlighting the compound's role in creating new chemical entities (Grigan, Veinberg, Shestakova, Kaņepe, & Lukevics, 2000).

2. Molecular Structure and Magnetic Properties

The molecular structure and magnetism of related compounds have been a subject of study, providing insights into the physical properties of these substances. For instance, the molecular structure, vibrational, UV, NMR, HOMO-LUMO, and other analyses of 3,5 di tert butyl 4 hydroxy benzoic acid were reported, showcasing the detailed characterization of similar compounds (Mathammal, Sangeetha, Sangeetha, Mekala, & Gadheeja, 2016). Another study on 3-(N-tert-Butyl-N-aminoxyl)benzoic acid explored its crystallography and antiferromagnetic properties, contributing to the understanding of its magnetic behavior (Baskett & Lahti, 2005).

3. Catalytic Applications

The compound and its derivatives show potential as catalysts in various chemical reactions. For example, tert-Butyl phenyl sulfoxide, a related compound, has been used as a traceless precatalyst for generating sulfenate anions in catalytic coupling reactions (Zhang, Jia, Sagamanova, Pericàs, & Walsh, 2015). Additionally, magnesium complexes incorporating sulfonate phenoxide ligands derived from similar compounds have been developed as efficient catalysts for the ring-opening polymerization of various organic compounds (Chen, Liu, Lin, & Ko, 2010).

4. Interaction with Biological Systems

While specific studies on the biological interaction of 3-[(Tert-butylamino)sulfonyl]benzoic acid are limited, related compounds have been investigated for their biological properties. A study on the induction of apoptosis by a similar compound in breast cancer cells highlights the potential biological activities of these substances (Siddharth, Mohapatra, Preet, Das, Satapathy, Choudhuri, & Kundu, 2013).

properties

IUPAC Name |

3-(tert-butylsulfamoyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4S/c1-11(2,3)12-17(15,16)9-6-4-5-8(7-9)10(13)14/h4-7,12H,1-3H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDXFCMYPDCRZHF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00366613 |

Source

|

| Record name | 3-[(tert-butylamino)sulfonyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00366613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(Tert-butylamino)sulfonyl]benzoic acid | |

CAS RN |

222409-98-5 |

Source

|

| Record name | 3-[(tert-butylamino)sulfonyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00366613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.